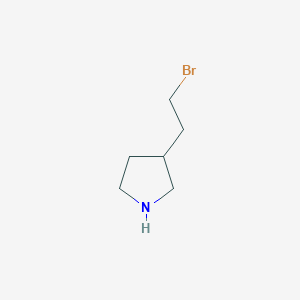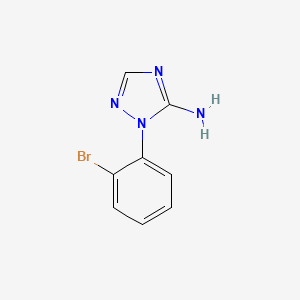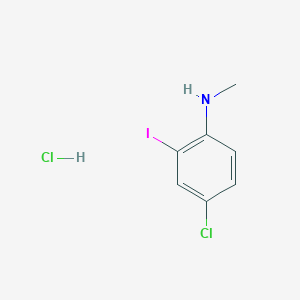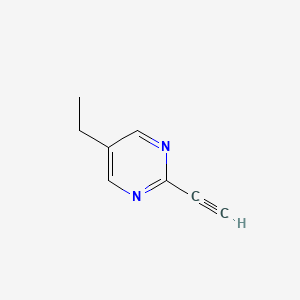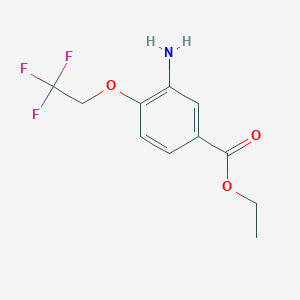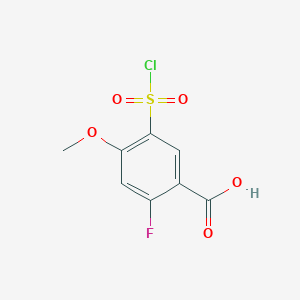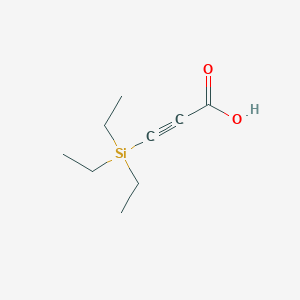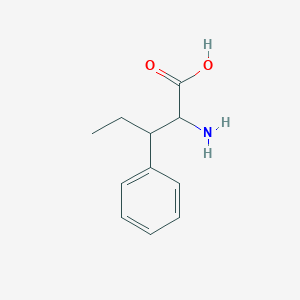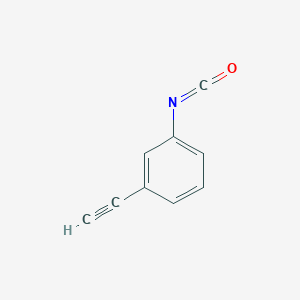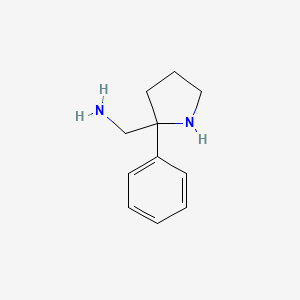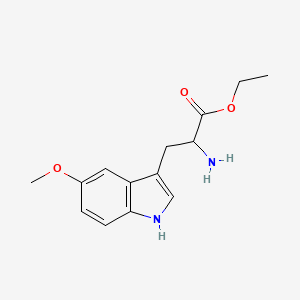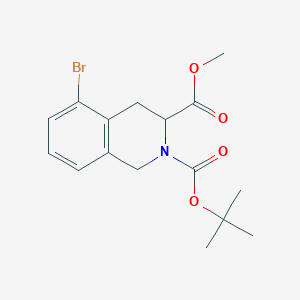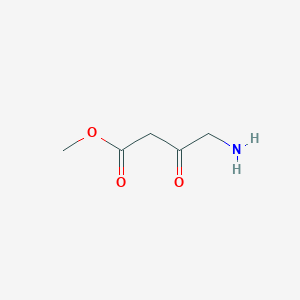
Methyl 4-amino-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-oxobutanoate: is an organic compound with the molecular formula C5H9NO3. It is a derivative of butanoic acid and contains both an amino group and a keto group, making it a versatile intermediate in organic synthesis. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion of ethyl acetoacetate can be alkylated with an appropriate alkyl halide to form the desired product . The reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amides or other derivatives.
Scientific Research Applications
Methyl 4-amino-3-oxobutanoate has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving amino acids and keto acids.
Medicine: It is a precursor in the synthesis of various drugs, including those with anti-inflammatory and anticancer properties.
Industry: this compound is utilized in the production of fine chemicals and specialty materials, such as polymers and coatings
Mechanism of Action
The mechanism by which methyl 4-amino-3-oxobutanoate exerts its effects involves its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the keto group can undergo various transformations, including reduction and condensation reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxobutanoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 4-oxobutanoate: Contains a keto group but lacks the amino group, limiting its reactivity in nucleophilic substitution reactions
Uniqueness: Methyl 4-amino-3-oxobutanoate is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
methyl 4-amino-3-oxobutanoate |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)2-4(7)3-6/h2-3,6H2,1H3 |
InChI Key |
BATNLKUKSXRODF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


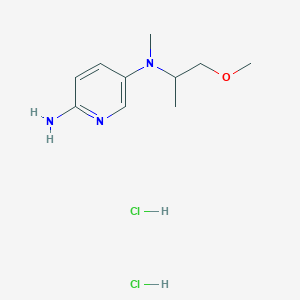
![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)
